molecular formula C7H8BrN3 B13946171 3-(Bromomethyl)-1-methyl-1H-pyrazole-5-acetonitrile

3-(Bromomethyl)-1-methyl-1H-pyrazole-5-acetonitrile

Cat. No.: B13946171
M. Wt: 214.06 g/mol
InChI Key: KBLMYOYKDAKYPX-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-1-methyl-1H-pyrazole-5-acetonitrile is an organic compound with a unique structure that includes a bromomethyl group, a methyl group, and an acetonitrile group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-1-methyl-1H-pyrazole-5-acetonitrile typically involves the bromination of a suitable precursor. One common method is the bromination of 1-methyl-1H-pyrazole-5-acetonitrile using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) at elevated temperatures to facilitate the formation of the bromomethyl group .

Industrial Production Methods

For large-scale industrial production, the process may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact. The overall yield and purity of the product can be optimized by adjusting the reaction parameters and purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-1-methyl-1H-pyrazole-5-acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminomethyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-(Bromomethyl)-1-methyl-1H-pyrazole-5-acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-1-methyl-1H-pyrazole-5-acetonitrile involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules or other substrates. This interaction can lead to the formation of covalent bonds, thereby modifying the activity or function of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Bromomethyl)-1-methyl-1H-pyrazole-4-acetonitrile
  • 3-(Chloromethyl)-1-methyl-1H-pyrazole-5-acetonitrile
  • 3-(Bromomethyl)-1-ethyl-1H-pyrazole-5-acetonitrile

Uniqueness

3-(Bromomethyl)-1-methyl-1H-pyrazole-5-acetonitrile is unique due to the presence of both a bromomethyl group and an acetonitrile group on the pyrazole ring. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to its analogs .

Properties

Molecular Formula

C7H8BrN3

Molecular Weight

214.06 g/mol

IUPAC Name

2-[5-(bromomethyl)-2-methylpyrazol-3-yl]acetonitrile

InChI

InChI=1S/C7H8BrN3/c1-11-7(2-3-9)4-6(5-8)10-11/h4H,2,5H2,1H3

InChI Key

KBLMYOYKDAKYPX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)CBr)CC#N

Origin of Product

United States

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